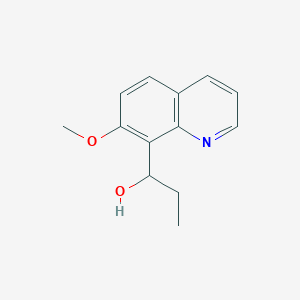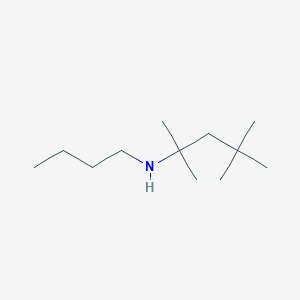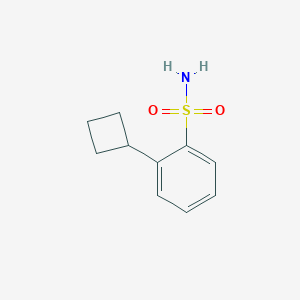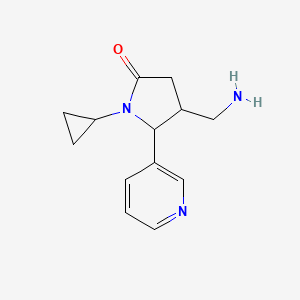
1-(7-Methoxyquinolin-8-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Methoxyquinolin-8-yl)propan-1-ol is a chemical compound with the molecular formula C13H15NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Methoxyquinolin-8-yl)propan-1-ol typically involves the reaction of 7-methoxyquinoline with propanal in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts can be used.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(7-Methoxyquinolin-8-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the desired substitution, but may include the use of strong acids or bases.
Major Products Formed:
Oxidation: Formation of 1-(7-Methoxyquinolin-8-yl)propan-1-one.
Reduction: Formation of 1-(7-Methoxyquinolin-8-yl)propan-1-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(7-Methoxyquinolin-8-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(7-Methoxyquinolin-8-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and hydroxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(7-Hydroxyquinolin-8-yl)propan-1-ol
- 1-(7-Methoxyquinolin-8-yl)butan-1-ol
- 1-(7-Methoxyquinolin-8-yl)ethan-1-ol
Comparison: 1-(7-Methoxyquinolin-8-yl)propan-1-ol is unique due to the presence of both methoxy and hydroxyl groups, which confer specific chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles, making it suitable for distinct applications.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-(7-methoxyquinolin-8-yl)propan-1-ol |
InChI |
InChI=1S/C13H15NO2/c1-3-10(15)12-11(16-2)7-6-9-5-4-8-14-13(9)12/h4-8,10,15H,3H2,1-2H3 |
InChI Key |
XNBKTWOTXKGMCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC2=C1N=CC=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B13252322.png)
![2-{1-[(Butan-2-yl)amino]ethyl}-5-fluorophenol](/img/structure/B13252324.png)



![1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13252340.png)

![3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13252342.png)

![2-[(4-Iodophenyl)methanesulfonyl]ethan-1-amine](/img/structure/B13252346.png)



![1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane](/img/structure/B13252368.png)
